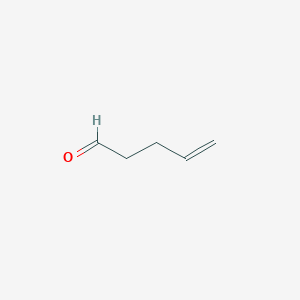

4-Penténal

Vue d'ensemble

Description

3,4,5,6-Tetrachloro-[1,2]benzoquinone is an artificial organic compound belonging to the quinone family. It is a yellow solid with the molecular formula C6Cl4O2 and a molecular weight of 245.88 g/mol .

Applications De Recherche Scientifique

3,4,5,6-Tetrachloro-[1,2]benzoquinone has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

4-Pentenal is moderately toxic by ingestion, inhalation, and skin contact . When heated to decomposition, it emits acrid smoke and irritating fumes . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Mécanisme D'action

The mechanism of action of 3,4,5,6-Tetrachloro-[1,2]benzoquinone involves its ability to act as an oxidizing agent. It can accept electrons from other molecules, leading to their oxidation. This property is utilized in various chemical reactions and industrial processes. Additionally, its inhibition of cytochrome P450 enzymes affects the metabolism of drugs and other compounds, making it a valuable tool in pharmacological research .

Analyse Biochimique

Cellular Effects

In the context of cellular effects, 4-Pentenal has been found to induce increases in intracellular calcium in cultured neonatal rat trigeminal ganglion neurons . This suggests that 4-Pentenal may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

3,4,5,6-Tetrachloro-[1,2]benzoquinone can be synthesized through various methods. One common synthetic route involves the chlorination of 1,2-benzoquinone. The reaction is typically carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions . The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product.

Industrial production methods often involve large-scale chlorination processes, where the reaction parameters are optimized for maximum efficiency and cost-effectiveness. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .

Analyse Des Réactions Chimiques

3,4,5,6-Tetrachloro-[1,2]benzoquinone undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis, facilitating the oxidation of various substrates.

Reduction: The compound can be reduced to form tetrachlorohydroquinone under appropriate conditions.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

3,4,5,6-Tetrachloro-[1,2]benzoquinone is similar to other quinones, such as tetrachloro-1,4-benzoquinone and tetrafluoro-1,4-benzoquinone. its unique structure and reactivity make it distinct. For example:

Tetrachloro-1,4-benzoquinone: This compound has chlorine atoms at different positions on the benzoquinone ring, leading to different reactivity and applications.

Tetrafluoro-1,4-benzoquinone: The presence of fluorine atoms instead of chlorine results in different chemical properties and reactivity.

These differences highlight the uniqueness of 3,4,5,6-Tetrachloro-[1,2]benzoquinone and its specific applications in various fields.

Propriétés

IUPAC Name |

pent-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMSUJWRUHPEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062178 | |

| Record name | 4-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Cooked brown and roasted aroma | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol) | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.857 | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

2100-17-6 | |

| Record name | 4-Pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002100176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71K1W8950B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Pentenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Pentenal?

A1: The molecular formula of 4-Pentenal is C5H8O, and its molecular weight is 84.12 g/mol.

Q2: What spectroscopic data is available for 4-Pentenal?

A2: 4-Pentenal can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [1H NMR analysis of 4-Pentenal reveals distinct signals for protons in different chemical environments.][9] Kinetic isotope effects have been studied using 14C and 18O labeling in conjunction with 1H NMR. []

- Mass Spectrometry (MS): MS analysis provides information about the molecular weight and fragmentation pattern of 4-Pentenal. [, ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in 4-Pentenal, such as the aldehyde C=O stretch. []

Q3: What is the stability of 4-Pentenal under different conditions?

A3: 4-Pentenal can undergo various reactions, including:

- Oxidation: It can be oxidized to 4-pentenoic acid. []

- Reduction: It can be reduced to 4-pentenol. []

- Cyclization: In the presence of appropriate catalysts, it can undergo intramolecular hydroacylation to form cyclopentanone. [, , , , , , , ]

- Thermal Rearrangement: Upon heating, it can rearrange to form 3-pentenal. []

Q4: What is the role of 4-Pentenal in rhodium-catalyzed hydroacylation reactions?

A4: 4-Pentenal serves as a model substrate for studying rhodium-catalyzed intramolecular hydroacylation, a reaction that forms cyclopentanone. [, , , , , , , ] This reaction involves the activation of the aldehydic C-H bond and subsequent cyclization.

Q5: How does the structure of the catalyst influence the selectivity and efficiency of 4-Pentenal hydroacylation?

A5: Research indicates that:

- Cationic Rhodium Complexes: Catalysts like [Rh(chiral diphosphine)]+ show high turnover numbers and frequencies at room temperature. [] The type of chiral diphosphine ligand significantly impacts enantioselectivity, with BINAP often yielding excellent results. [, , ]

- Bulky Ligands: In the hydroacylation of alkynes, bulky ligands on the rhodium catalyst can influence regioselectivity, favoring the formation of specific isomers. []

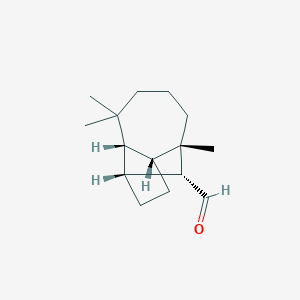

Q6: What are the synthetic applications of 4-Pentenal hydroacylation?

A6: The reaction is highly valuable for constructing:

- Cyclopentanones: 4-Pentenal and its derivatives readily cyclize to form substituted cyclopentanones, which are important structural motifs in various natural products. [, , , , , , , , ]

- Enantiomerically Pure Compounds: The use of chiral diphosphine ligands in rhodium-catalyzed hydroacylation allows for the asymmetric synthesis of enantiomerically enriched cyclopentanones. [, , , ]

- Natural Product Intermediates: This methodology has been employed in the synthesis of several natural products and their intermediates, showcasing its utility in complex molecule synthesis. [, ]

Q7: Have computational methods been applied to study the hydroacylation of 4-Pentenal?

A7: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of rhodium-catalyzed hydroformylation of 1,3-butadiene, a reaction related to 4-Pentenal. [] These calculations help understand the selectivity towards different products. Additionally, DFT has been used to study the cycloisomerization of 2-allyl-4-pentenal derivatives. []

Q8: How is 4-Pentenal synthesized?

A8: Several synthetic routes to 4-Pentenal exist, including:

- Pyrolysis of Vinyloxypentene: This multi-step process starts with 1-penten-3-ol and yields 4-Pentenal as the final product. []

- Claisen Rearrangement: This reaction involves the rearrangement of an allyl vinyl ether to form an aldehyde, with 4-Pentenal being accessible through this method. [, ]

- Pyrolysis of Azetidinone Derivatives: This method utilizes the thermal decomposition of azetidinone derivatives to generate various valuable intermediates, including 4-Pentenal. [, ]

Q9: Where is 4-Pentenal found naturally?

A9: 4-Pentenal has been identified as a volatile component in various fruits, including cherry tomatoes and Cornus officinalis Sieb. et Zucc. [, ] Its concentration can be influenced by factors such as nitrogen and potassium levels in the soil. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)

![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)

![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)